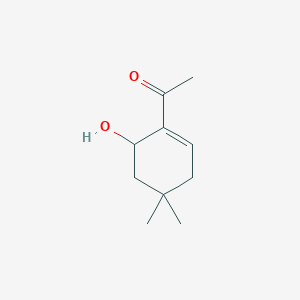
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O2. It is a cyclohexene derivative with a hydroxy group and a ketone group, making it a versatile compound in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Hydroxylation: Introduction of the hydroxy group at the 6th position of the cyclohexene ring.
Ketone Formation: Introduction of the ethanone group at the 1st position.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Formation of 1-(6-oxo-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one.
Reduction: Formation of 1-(6-hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The exact pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may modulate specific signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: A similar compound with a different substitution pattern.
4,4-Dimethyl-2-cyclohexen-1-one: Another cyclohexene derivative with different functional groups.
Propriétés
Numéro CAS |
65541-56-2 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-(6-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H16O2/c1-7(11)8-4-5-10(2,3)6-9(8)12/h4,9,12H,5-6H2,1-3H3 |
Clé InChI |
RYQULKPHZAOSKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CCC(CC1O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


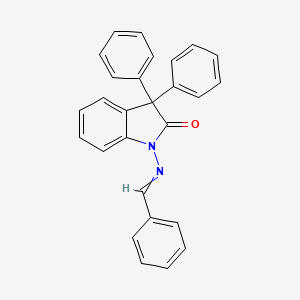
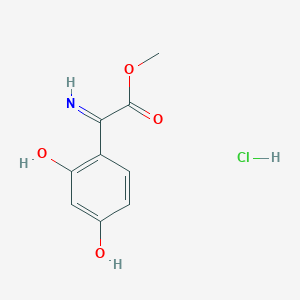

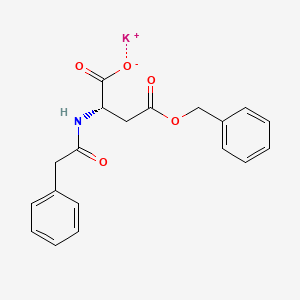
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)

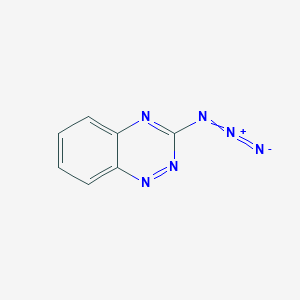
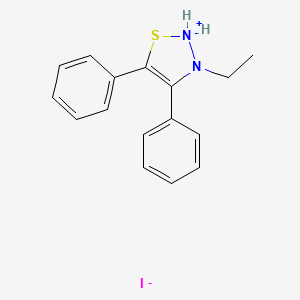
![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
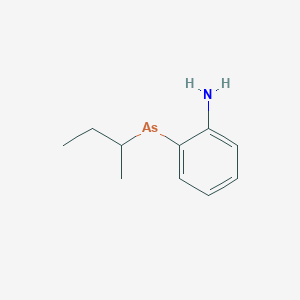
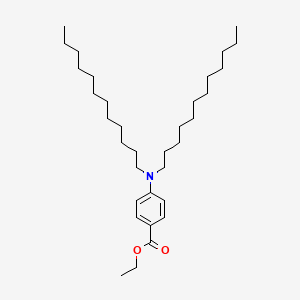
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
